

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

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Compound of Interest

Compound Name: *Ethyl 2-(hydroxymethyl)acrylate*

Cat. No.: B023875

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Ethyl 2-(hydroxymethyl)acrylate** (EHMA) is a functional acrylic monomer that possesses both a reactive double bond and a primary hydroxyl group. This bifunctionality makes it a valuable building block in polymer chemistry and a versatile intermediate in organic synthesis. Its ability to undergo polymerization and be chemically modified at the hydroxyl group allows for the creation of polymers with tailored properties, such as hydrophilicity, cross-linking capabilities, and sites for further functionalization. These characteristics are of significant interest in the development of advanced materials, including hydrogels, coatings, adhesives, and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and applications relevant to research and drug development.

Chemical Identity and Properties

Ethyl 2-(hydroxymethyl)acrylate is identified by the CAS Number 10029-04-6.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	10029-04-6 [1] [2] [3] [6]
Molecular Formula	C ₆ H ₁₀ O ₃ [1] [2] [3]
Molecular Weight	130.14 g/mol [1] [3] [6]
InChI Key	SYGAXBISYRORDR-UHFFFAOYSA-N [1] [3] [5] [6]
SMILES String	CCOC(=O)C(=C)CO [1] [3] [5] [6]

| Synonyms | Ethyl α -(hydroxymethyl)acrylate, 2-(Hydroxymethyl)acrylic acid ethyl ester[\[3\]](#)[\[4\]](#)[\[5\]](#)

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Table 2: Physicochemical Properties

Property	Value
Appearance	Colorless to light yellow liquid/oil [3] [4] [7] [8]
Density	1.068 g/mL at 25 °C [1] [6] [7]
Boiling Point	80 °C at 2 mmHg [3] [5] (198.6 °C at 760 mmHg [7])
Flash Point	101.1 °C (214.0 °F) [1] [3] [6] [7]
Refractive Index (n _{20/D})	1.450 [1] [3] [5] [6] [7]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol [3] [5]
Storage Temperature	2-8°C [1] [3] [5] [6] [7]

| Vapor Pressure | 1.76 mmHg at 25 °C[\[7\]](#) |

Safety and Handling

Ethyl 2-(hydroxymethyl)acrylate is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Class	Statement
Pictograms	GHS05 (Corrosion), GHS06 (Toxic)[5]
Signal Word	Danger[1][2][5][6][7]
Hazard Statements	H302: Harmful if swallowed[1][2][4][7]. H311: Toxic in contact with skin[1][2][4][7]. H315: Causes skin irritation[1][2][7]. H318: Causes serious eye damage[1][2][4][7].

| Precautionary Statements| P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7] |

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Store the compound in a cool, dry place away from incompatible materials, under an air atmosphere, as the presence of oxygen is required for the stabilizer to function effectively.[10]

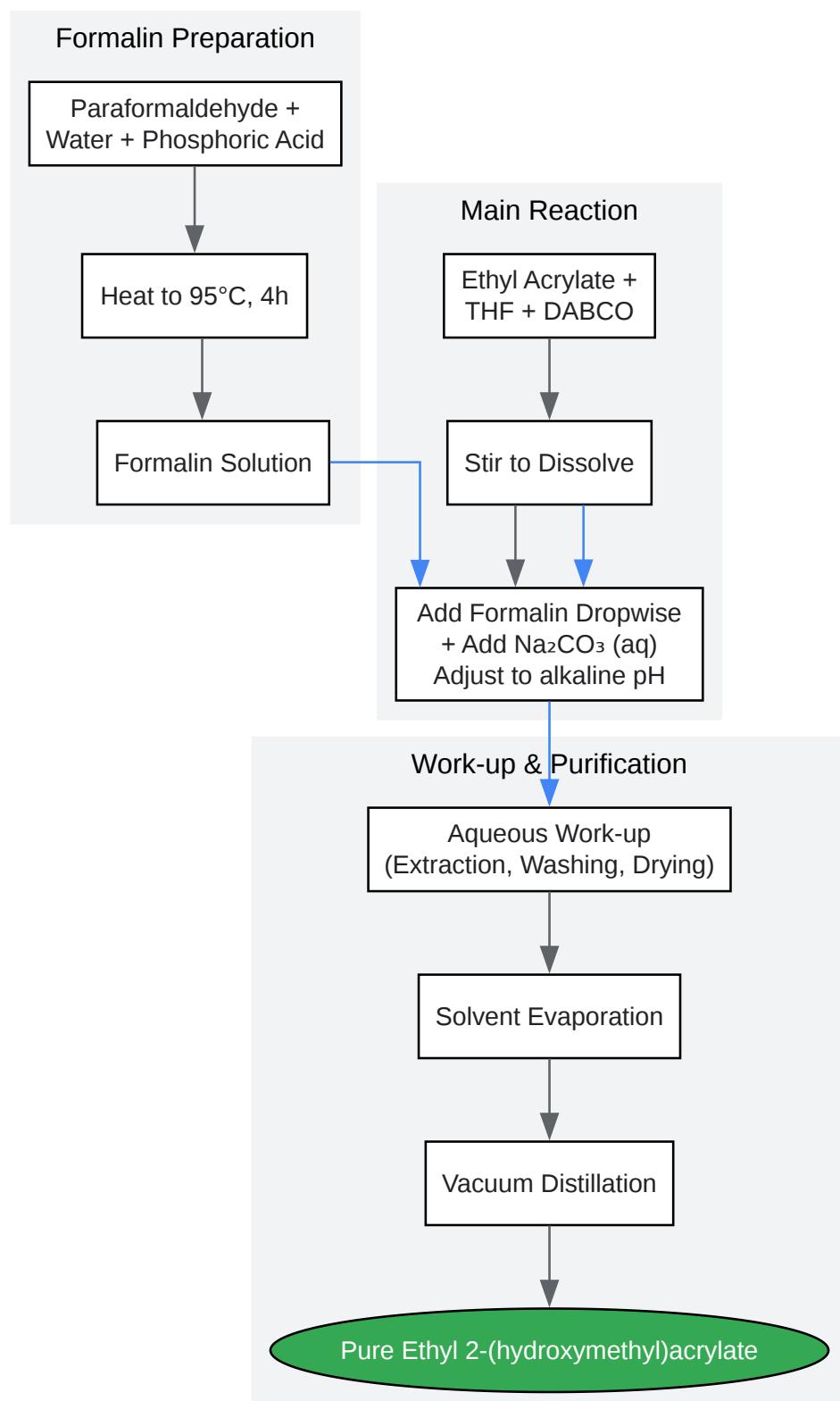
Experimental Protocols

A common method for synthesizing α -(hydroxymethyl)acrylates is the Morita-Baylis-Hillman reaction, which involves the reaction of an acrylate with an aldehyde in the presence of a catalyst. A representative procedure is described below.

Experimental Protocol: Synthesis via Formaldehyde Addition

- Materials: Ethyl acrylate, paraformaldehyde, 1,4-diazabicyclo[2.2.2]octane (DABCO), tetrahydrofuran (THF), phosphoric acid, sodium carbonate solution.[11]

- Step 1: Preparation of Formalin Solution: In a reaction flask, mix paraformaldehyde, water, and a catalytic amount of phosphoric acid. Heat the mixture to approximately 95 °C and stir for 4 hours until the paraformaldehyde depolymerizes into a clear formalin solution. Cool to room temperature.[11]
- Step 2: Reaction Setup: In a separate, larger reaction flask equipped with a stirrer, add ethyl acrylate, THF, and the catalyst DABCO. Stir at room temperature until all components are fully dissolved.[11]
- Step 3: Addition and Reaction: While stirring, add the prepared formalin solution dropwise to the acrylate/DABCO mixture. During the addition, maintain the reaction temperature and add a basic solution (e.g., 30% sodium carbonate) to adjust the system's pH to alkaline, which facilitates the reaction.[11]
- Step 4: Work-up and Purification: After the reaction is complete (monitored by TLC or GC), quench the reaction. Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic phase over an anhydrous salt like magnesium sulfate.
- Step 5: Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **ethyl 2-(hydroxymethyl)acrylate**.[9][11]

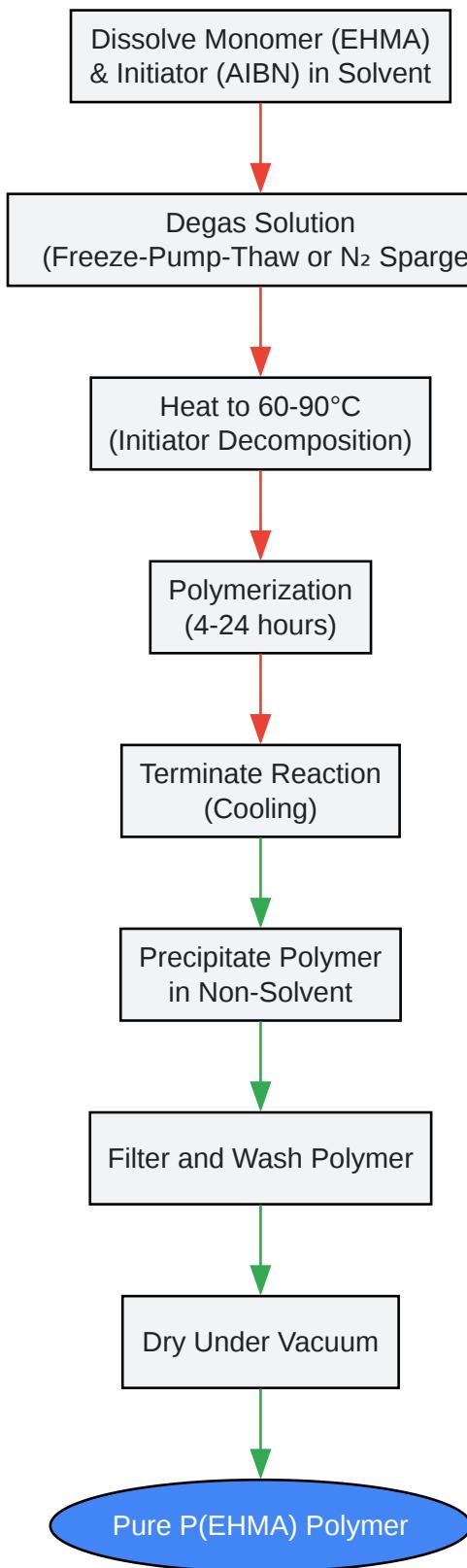
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Caption: Workflow for the synthesis of **Ethyl 2-(hydroxymethyl)acrylate**.

EHMA can be polymerized using standard free-radical polymerization techniques to produce poly(**ethyl 2-(hydroxymethyl)acrylate**) [P(EHMA)]. The pendant hydroxyl groups make the resulting polymer hydrophilic and available for further modification.

Experimental Protocol: Free-Radical Solution Polymerization

- Materials: **Ethyl 2-(hydroxymethyl)acrylate** (monomer), azobisisobutyronitrile (AIBN, initiator), and a suitable solvent (e.g., cyclohexanone, 1,4-dioxane, or DMF).
- Step 1: Preparation: In a polymerization vessel (e.g., a Schlenk flask), dissolve the EHMA monomer and the AIBN initiator in the chosen solvent to the desired concentration. A typical monomer-to-initiator molar ratio can range from 100:1 to 1000:1, depending on the target molecular weight.
- Step 2: Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the solution to several freeze-pump-thaw cycles or sparge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[12]
- Step 3: Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 60-90 °C for AIBN).[12] Allow the reaction to proceed for a set time (e.g., 4-24 hours), with stirring.
- Step 4: Termination and Precipitation: Stop the reaction by cooling the vessel in an ice bath and exposing the solution to air.
- Step 5: Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol, diethyl ether, or hexane).
- Step 6: Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

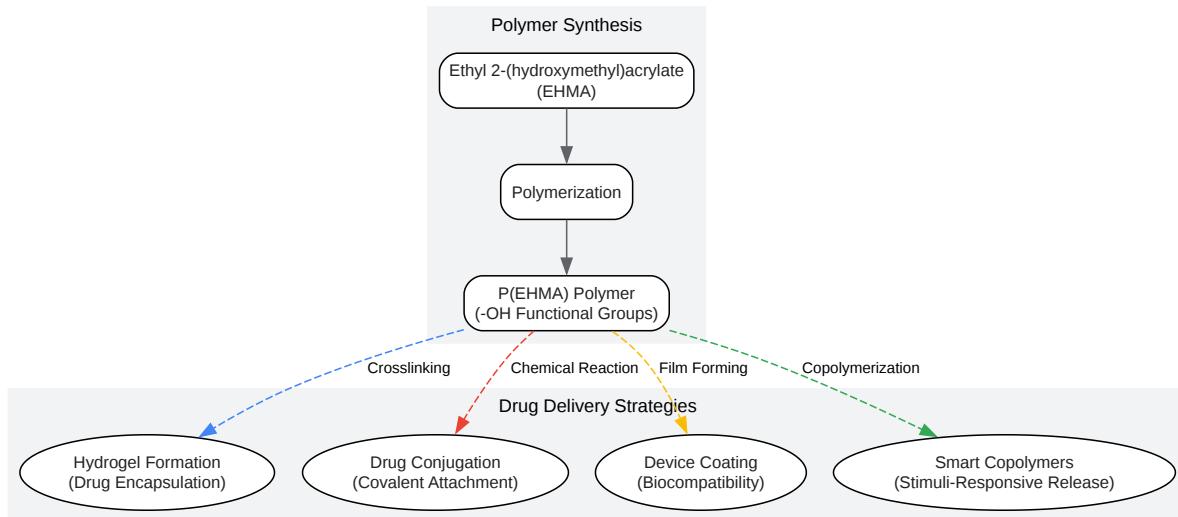
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Caption: General workflow for free-radical solution polymerization of EHMA.

Applications in Drug Development

The unique properties of polymers derived from hydroxyl-functionalized acrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), make them highly suitable for biomedical and drug delivery applications. P(EHMA) is expected to share these beneficial characteristics.

- **Hydrogels:** The hydrophilicity imparted by the hydroxyl groups allows P(EHMA) to absorb significant amounts of water, forming hydrogels. These hydrogels are often biocompatible and can be used to encapsulate therapeutic agents.[13]
- **Drug Conjugation:** The primary hydroxyl group serves as a convenient handle for covalently attaching drug molecules, enabling the creation of polymer-drug conjugates for targeted or controlled release.
- **Functional Coatings:** P(EHMA) can be used to create hydrophilic and biocompatible coatings for medical devices, reducing protein fouling and improving their interface with biological systems.
- **Controlled Release Systems:** By copolymerizing EHMA with other monomers (e.g., pH-responsive or temperature-responsive monomers), smart polymers can be designed.[14] These polymers can release an encapsulated drug in response to specific environmental stimuli found in the body, such as a change in pH in the gastrointestinal tract.[15]



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